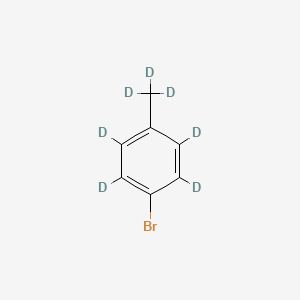

4-Bromotoluene-d7

Beschreibung

Significance of Stable Isotope Labeling in Modern Chemical Sciences

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. allenpress.comlibretexts.org This substitution provides a subtle yet detectable change in the mass of the compound without significantly altering its chemical properties. libretexts.org The ability to track the fate of these labeled molecules through complex chemical reactions or biological processes is a cornerstone of modern analytical science. libretexts.orgresearchgate.net

The primary advantage of stable isotopes lies in their non-radioactive nature, making them safe to handle and compatible with a wide array of experimental conditions and analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmjcce.org.mk In mass spectrometry, the mass difference between the labeled and unlabeled compound allows for their distinct detection and quantification. semanticscholar.orgepa.gov In NMR spectroscopy, the presence of isotopes like deuterium can be used to simplify complex spectra or to probe specific molecular interactions. nih.gov

This technique is crucial for:

Quantitative Analysis: Labeled compounds are widely used as internal standards to improve the accuracy and precision of quantitative measurements by correcting for sample loss or variations during analysis. core.ac.ukbibliotekanauki.pl

Mechanistic Studies: By tracking the position of isotopes in the products of a reaction, scientists can elucidate the intricate pathways and transition states of chemical transformations. researchgate.netepa.gov This includes the study of kinetic isotope effects (KIEs), where the change in reaction rate upon isotopic substitution provides insight into bond-breaking and bond-forming steps. epfl.chresearchgate.net

Metabolic Research: In life sciences, stable isotope labeling is instrumental in tracing the metabolic fate of drugs and other xenobiotics, providing critical information on their absorption, distribution, metabolism, and excretion (ADME). allenpress.comlibretexts.org

Overview of Deuterated Aromatic Compounds in Advanced Research Methodologies

Deuterated aromatic compounds, a specific class of stable isotope-labeled molecules, have found extensive use across various research domains. princeton.edu These compounds, where one or more hydrogen atoms on an aromatic ring or its substituents are replaced by deuterium, serve as invaluable tools in fields ranging from environmental analysis to pharmaceutical development. core.ac.ukprinceton.edu

The synthesis of deuterated aromatic compounds can be achieved through several methods, including the hydrogen-deuterium exchange of existing aromatic compounds or by using deuterated starting materials in a synthetic route. princeton.edu For instance, methods have been developed for the deuteration of aromatic compounds by treating them with deuterated acids like D₂SO₄ or by using transition metal catalysts to facilitate H/D exchange. princeton.edu

In advanced research, deuterated aromatic compounds are particularly useful for:

Environmental Monitoring: They are employed as internal standards for the quantification of organic pollutants, such as benzene (B151609), toluene (B28343), ethylbenzene, and xylene (BTEX), in environmental samples. semanticscholar.orgcore.ac.uk

Pharmaceutical Research: Deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. Studying the metabolism of a drug using its deuterated analog can provide crucial insights for drug design and development. nih.gov

Materials Science: The use of deuterated components can be important in the study of polymers and other functional materials.

Specific Research Focus: The Strategic Utility of 4-Bromotoluene-d7 as a Deuterated Probe

This compound, with the chemical formula C₇D₇Br, is a deuterated derivative of 4-bromotoluene (B49008). In this compound, all seven hydrogen atoms—four on the aromatic ring and three on the methyl group—are replaced by deuterium atoms. This high level of deuteration makes it a distinct and valuable tool in specific research applications.

Table 1: Comparison of Physicochemical Properties of 4-Bromotoluene and this compound

| Property | 4-Bromotoluene | This compound |

| Molecular Formula | C₇H₇Br | C₇D₇Br |

| Molecular Weight | ~171.03 g/mol | ~178.08 g/mol |

| CAS Number | 106-38-7 | 229948-67-8 |

The primary utility of this compound stems from its application as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS). epa.gov When analyzing a sample for the presence of 4-bromotoluene or structurally similar compounds, a known amount of this compound is added to the sample. bibliotekanauki.pl Since this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it behaves similarly during sample preparation, extraction, and chromatographic separation. princeton.edu However, due to its higher mass, it is easily distinguished by the mass spectrometer. epa.gov This allows for the correction of any variations in the analytical process, leading to more accurate and reproducible quantification of the target analyte. semanticscholar.orgepa.gov

Table 2: Illustrative Use of this compound as an Internal Standard in a Hypothetical GC-MS Analysis

| Sample | Analyte (4-Bromotoluene) Peak Area | Internal Standard (this compound) Peak Area | Analyte/IS Ratio | Calculated Concentration |

| Standard 1 | 50,000 | 100,000 | 0.50 | 10 µg/L (known) |

| Standard 2 | 100,000 | 100,000 | 1.00 | 20 µg/L (known) |

| Unknown Sample | 75,000 | 100,000 | 0.75 | 15 µg/L (determined) |

Beyond its role as an internal standard, this compound is also a valuable tool for investigating reaction mechanisms. epa.gov The selective replacement of hydrogen with deuterium allows scientists to track the fate of specific atoms during a chemical reaction. epa.gov For example, in studies of reactions involving the cleavage of a C-H bond, the use of this compound can help determine if this bond breaking is part of the rate-determining step through the measurement of the kinetic isotope effect (KIE). epfl.ch A significant difference in the reaction rate between the deuterated and non-deuterated compound (a kH/kD ratio greater than 1) would indicate that the C-H bond is broken in the slowest step of the reaction. epfl.chresearchgate.net

Furthermore, this compound can be used to study the metabolic pathways of structurally similar compounds. By introducing the labeled molecule into a biological system, researchers can analyze the resulting metabolites to understand how the organism processes the compound. epa.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTMRBYMKUEVEU-AAYPNNLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])Br)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations Utilizing 4 Bromotoluene D7 in Organic Reactions

Elucidation of Organic Reaction Pathways

The substitution of hydrogen with deuterium (B1214612) in 4-bromotoluene (B49008) provides a chemical label to track the movement and transformation of specific parts of the molecule. This allows for a detailed mapping of the reaction mechanism.

While specific studies tracking deuterium migration in non-enzymatic reactions of 4-bromotoluene-d7 are not extensively documented, the principles are well-established in related systems. For instance, in enzymatic oxidations, the position of deuterium can reveal the nature of reactive intermediates. In a study on the oxidation of 4-deuterated toluene (B28343) by toluene 4-monooxygenase, the extent of deuterium retention in the product provided evidence for the formation of an epoxide intermediate. For the formation of p-cresol (B1678582) from 4-deuterated toluene, approximately 75% of the deuterium was retained, while the formation of m-cresol (B1676322) retained about 95% of the deuterium. pnas.org This differential retention suggests the involvement of different epoxide isomers as intermediates for the various hydroxylation products. pnas.org Such methodologies could be applied to reactions involving this compound to uncover similar mechanistic details.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution generally proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. scribd.com While specific kinetic isotope effect studies on this compound in SNAr reactions are not prevalent in the literature, the use of isotopic labeling can, in principle, provide evidence for the mechanism. For many SNAr reactions, the second step (elimination of the leaving group) is rate-determining. nih.gov In such cases, a significant kinetic isotope effect would not be expected if the deuterium atoms are not directly involved in this step. However, recent studies on other aryl systems have shown that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov For these concerted pathways, a measurable kinetic isotope effect could potentially be observed, providing insight into the transition state structure.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the initial attack of the electrophile on the aromatic ring is typically the rate-determining step. pharmacy180.com For reactions of this compound where the aromatic deuterons are substituted, a primary kinetic isotope effect would be expected. The magnitude of this effect can provide information about the transition state of the electrophilic attack. For example, in the sulfonation of bromobenzene (B47551) isotopically labeled in the para-position, a deuterium isotope effect (kH/kD) of 1.4 was observed, indicating that the C-D bond is partially broken in the transition state. mcmaster.ca

Similarly, in the catalytic oxidation of toluene on a Ce0.875Zr0.125O2 (110) surface, the reaction is initiated by the loss of a hydrogen atom from the methyl group. mdpi.com Using a deuterated substrate like this compound in such a system would allow for the determination of the kinetic isotope effect for this initial C-D bond cleavage, providing insight into the energy barrier of this step. The subsequent oxidation steps leading to benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid could also be probed by analyzing the deuterium content of the intermediates and products. mdpi.com

Kinetic Isotope Effect (KIE) Studies with this compound

The kinetic isotope effect is a powerful tool for investigating reaction mechanisms. It is defined as the ratio of the reaction rate of a substrate with a light isotope to the rate of the same reaction with a heavy isotope (kL/kH). For deuterium labeling, this is kH/kD.

A significant primary kinetic isotope effect (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step of a reaction. wikipedia.org For example, in the free-radical bromination of toluene with N-bromosuccinimide, a primary kinetic isotope effect of kH/kD = 4.9 was observed. pharmacy180.com This large KIE indicates that the abstraction of a hydrogen atom from the methyl group by a bromine atom is the rate-determining step. pharmacy180.com

Conversely, a small or non-existent KIE (kH/kD ≈ 1) suggests that the bond to the isotope is not broken in the rate-limiting step. Secondary kinetic isotope effects, which are smaller than primary effects, can provide information about changes in hybridization at the labeled position during the reaction. wikipedia.org

| Reaction | Substrate | kH/kD | Implication |

| Free-Radical Bromination | Toluene | 4.9 | C-H bond breaking is rate-determining. pharmacy180.com |

| Free-Radical Bromination | Isopropyl Benzene (B151609) | 1.8 | C-H bond breaking is rate-determining, but with an earlier transition state than toluene. pharmacy180.com |

| E2 Elimination | Alkyl Halide | 3-4 | C-H bond breaking is involved in the rate-determining step. pharmacy180.com |

This table presents data for analogous reactions to illustrate the principles of KIE in determining rate-limiting steps.

The magnitude of the primary kinetic isotope effect can provide detailed information about the structure of the transition state. The largest KIEs are typically observed for reactions where the bond to the hydrogen is about half-broken in the transition state. pharmacy180.com Smaller KIE values may indicate a transition state that is either very "early" (reactant-like) or very "late" (product-like).

In the benzylic bromination of toluene by N-bromosuccinimide, a primary KIE of 6.37 and a secondary KIE of 1.05 were measured. iaea.org These values suggest a transition state with extensive C-H bond breaking but relatively little rehybridization of the carbon atom towards a planar radical. iaea.org Similar studies with this compound could provide analogous insights into its reaction transition states.

| Isotope Effect Type | Typical kH/kD Value | Interpretation of Transition State |

| Primary KIE | 6-8 | Bond to hydrogen is approximately half-broken. pharmacy180.com |

| Primary KIE | < 6 | "Early" or "late" transition state. |

| Secondary KIE (α) | 1.1-1.2 | Rehybridization from sp3 to sp2. wikipedia.org |

| Inverse Secondary KIE (α) | 0.8-0.9 | Rehybridization from sp2 to sp3. wikipedia.org |

This table outlines the general interpretation of kinetic isotope effects in characterizing transition state structures.

Quantitative Analysis of Deuterium's Influence on Reaction Rates

The primary tool for quantifying the influence of isotopic substitution on reaction kinetics is the kinetic isotope effect (KIE). The KIE is the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). In the context of this compound, this typically involves comparing its reaction rate to that of the non-deuterated 4-bromotoluene (kH/kD).

A C-D bond is stronger than a C-H bond, meaning it requires more energy to break. Consequently, if a C-H bond is broken or significantly weakened in the rate-determining step (RDS) of a reaction, the reaction will proceed more slowly with the deuterated substrate, resulting in a "primary" KIE greater than 1. Conversely, if the bond is not involved in the RDS, the KIE will be close to 1. "Secondary" KIEs, which are smaller deviations from unity, can provide information about changes in hybridization or the steric environment at the labeled position during the reaction.

In many organometallic reactions involving aryl halides like this compound, the key step of interest is the oxidative addition to a metal center, where the carbon-bromine bond is cleaved. While this does not directly involve breaking a C-D bond, the deuterons on the aromatic ring can still influence the reaction rate through secondary KIEs, providing subtle clues about the transition state structure.

Table 1: Illustrative Kinetic Isotope Effects in a Hypothetical Reaction This table illustrates how KIE values can be interpreted to determine the rate-determining step of a reaction.

| Proposed Rate-Determining Step | Expected kH/kD | Rationale |

| C-Br Bond Cleavage (Oxidative Addition) | ~1.05 - 1.15 | Small secondary KIE due to changes in vibrational frequencies at the aromatic carbons in the transition state. |

| C-H Bond Activation (ortho-metalation) | > 2.0 | Large primary KIE as the C-H/C-D bond is broken in this step. |

| Reductive Elimination | ~1.0 | No significant C-H/C-D bond interaction in this step. |

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. wikipedia.org Deuterated substrates like this compound are invaluable for dissecting their complex catalytic cycles, which generally involve oxidative addition, transmetalation, and reductive elimination. libretexts.org

Mechanistic Insights from Suzuki-Miyaura Coupling Reactions using Deuterated Aryl Halides

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgorganic-chemistry.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. youtube.comyonedalabs.com

Using deuterated aryl halides in combination with experimental and theoretical 13C KIE studies allows for a detailed examination of these steps. For instance, studies on the reaction of aryl bromides have shown a KIE for the carbon attached to the bromine (KIEC–Br) of 1.020. nih.gov This value is in close agreement with the predicted KIE for oxidative addition to a monoligated palladium complex, providing strong evidence that this is the rate-determining step and that the active catalyst is a 12-electron monoligated species. nih.gov

By varying ancillary ligands on the palladium catalyst and measuring the corresponding changes in KIE, researchers can map the energy landscape of the reaction. For example, increasing the concentration of a phosphine (B1218219) ligand can shift the reaction pathway to favor a biligated palladium complex, which is reflected in a change in the observed KIE. nih.gov

Table 2: Experimental and Theoretical KIEs in a Suzuki-Miyaura Reaction Data adapted from studies on aryl halides to illustrate the congruence between experimental and theoretical values that validates mechanistic proposals. nih.gov

| Parameter | Experimental Value | Predicted Value (Monoligated Pd) | Predicted Value (Biligated Pd) |

| KIEC–Br | 1.020 | 1.021 | 1.015 |

| KIEC–Boron | 1.035 | 1.034 | 1.024 |

Investigation of Heck Reaction Mechanisms with this compound

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The accepted mechanism involves oxidative addition of the halide to a Pd(0) catalyst, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product. organic-chemistry.orgrsc.org

The use of this compound can help to clarify several aspects of this mechanism. A significant secondary KIE at the deuterated aromatic positions during the oxidative addition step would support this as the rate-determining part of the cycle. Furthermore, deuteration can help to probe the β-hydride elimination step. While 4-bromotoluene itself lacks β-hydrogens on the aromatic ring, studies on related deuterated substrates can distinguish between different possible elimination pathways and confirm the stereochemistry of the insertion and elimination steps. The absence of a significant KIE often points to C-H bond abstraction not being a significant rate-determining step in the reaction. ansto.gov.au

Exploration of Cooperative Bimetallic Catalytic Pathways with Deuterated Substrates

Bimetallic catalysis, where two different metals work in concert, has emerged as a powerful strategy for achieving novel reactivity and efficiency. mdpi.com These systems can be mechanistically complex, and isotopic labeling is a crucial tool for deconvoluting the roles of each metallic center.

Table 3: Hypothetical KIE Study in a Pd/Cu Bimetallic System This table outlines a conceptual experiment to determine the role of each metal in a bimetallic catalyzed reaction using this compound.

| Catalyst System | Ligand Variation | Observed kH/kD | Mechanistic Implication |

| Pd(0)/Cu(I) | None (Baseline) | 1.12 | C-Br activation is likely rate-determining. |

| Pd(0)/Cu(I) | Electron-donating ligand on Pd | 1.03 | Oxidative addition to Pd is accelerated; no longer fully rate-determining. |

| Pd(0)/Cu(I) | Sterically bulky ligand on Cu | 1.11 | Copper's environment has little effect on the C-Br activation step. |

Application of this compound in the Design and Optimization of Catalytic Systems

For example, if KIE studies with this compound confirm that oxidative addition is the bottleneck in a specific palladium-catalyzed coupling, efforts can be focused on developing ligands that promote this step. This might include using more electron-rich phosphine ligands to increase the electron density on the palladium center, making it more nucleophilic and reactive towards the aryl halide.

Furthermore, understanding the role of secondary interactions through deuteration studies can lead to catalysts with improved selectivity. If a specific C-H bond interaction is found to be crucial for directing a reaction down a desired pathway, the catalyst can be designed to enhance this interaction. This principle is a key aspect of rational catalyst design, moving from trial-and-error screening to knowledge-based optimization. acs.org

Spectroscopic Characterization and Analytical Applications of 4 Bromotoluene D7 in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for elucidating molecular structures and dynamics. The incorporation of deuterium (B1214612) into 4-Bromotoluene-d7 provides specific benefits for NMR analysis, both in characterizing the compound itself and in its application as a standard.

Utilization of 2H NMR for Precise Deuterium Localization and Quantification

Deuterium (²H) NMR spectroscopy is a direct method for confirming the presence, location, and extent of deuterium incorporation within a molecule. Unlike ¹H NMR, where deuterated sites appear as absent signals, ²H NMR provides direct resonance signals for the deuterium atoms. For this compound, ²H NMR spectra would reveal distinct signals corresponding to the deuterated methyl group (CD₃) and the deuterated aromatic ring positions (C₆D₄). The chemical shifts and quadrupolar coupling constants (CQC) of these ²H signals are highly sensitive to the local electronic environment, allowing for precise localization of the deuterium atoms and verification of the expected deuteration pattern. Furthermore, ²H NMR can be employed to quantify the isotopic enrichment, providing a direct measure of the deuterium content, which is crucial for its reliable use in quantitative applications. nih.govacs.orgacs.orgresearchgate.netutoronto.ca

Applications of 1H NMR and 13C NMR in Structural Confirmation and Analysis of Deuterated Analogues

While ²H NMR directly observes the deuterium, ¹H and ¹³C NMR spectroscopy are essential for confirming the structural integrity and the successful deuteration of this compound by observing the effects on the remaining protons and carbons.

In ¹H NMR spectroscopy , the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished. For this compound, this means the characteristic signals for the methyl protons (typically around 2.3 ppm) and the aromatic protons (typically in the 7.0-7.4 ppm range) would be missing or appear as very weak residual signals from incomplete deuteration. hw.ac.uk This absence serves as a direct confirmation of successful isotopic labeling.

¹³C NMR spectroscopy also provides valuable information. Carbons directly bonded to deuterium (e.g., in the CD₃ group) often exhibit very weak signals or are not observed in standard proton-decoupled ¹³C NMR spectra due to the quadrupolar nature of deuterium and reduced nuclear Overhauser effect (NOE). olemiss.eduhw.ac.ukbhu.ac.in Additionally, carbons adjacent to deuterated sites may show subtle changes in their chemical shifts or exhibit splitting patterns due to coupling with deuterium (¹J(C-D) coupling), which is typically smaller than ¹J(C-H) coupling but can still influence spectral resolution and interpretation. olemiss.edu The comparison of ¹³C NMR spectra between the deuterated and non-deuterated analogue helps confirm the structural identity and the extent of deuteration.

Table 4.1: Representative NMR Data Comparison

| Nucleus | 4-Bromotoluene (B49008) (Non-deuterated) | Expected for this compound | Notes |

| ¹H NMR | Methyl protons (CH₃) ~2.3 ppm (s, 3H) | Absent or very weak signal | Deuteration of methyl group (CD₃). |

| Aromatic protons (Ar-H) ~7.0-7.4 ppm (m, 4H) | Absent or very weak signals | Deuteration of aromatic ring positions (C₆D₄). | |

| ¹³C NMR | Methyl carbon (CH₃) ~20 ppm | Absent or very weak signal | Deuteration of methyl group (CD₃). |

| Aromatic carbons (Ar-C) ~125-135 ppm | Signals may show subtle shifts or splitting due to C-D coupling. | Deuteration of aromatic ring positions (C₆D₄). |

Role of this compound as a Reference Standard in Spectroscopic and Kinetic Studies

This compound is frequently employed as a reference standard in various spectroscopic and kinetic studies. In quantitative NMR (qNMR) , it can serve as an internal standard, allowing for the precise quantification of analytes by comparing their integrated signal intensities to that of the known amount of this compound. clearsynth.com Its distinct mass and spectral signature ensure it does not interfere with the analyte's signals. In kinetic studies , where reaction rates and mechanisms are investigated, this compound can be used to track the consumption of the starting material or the formation of intermediates. By monitoring the signal of the deuterated compound over time, researchers can gain insights into reaction kinetics and pathways. smolecule.com

Mass Spectrometry for Isotopic Analysis

Mass spectrometry (MS) is indispensable for determining the mass-to-charge ratio (m/z) of ions, making it highly effective for identifying compounds and assessing their isotopic composition. This compound is particularly useful in quantitative MS and for verifying isotopic purity.

Employment of this compound as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the use of an internal standard is critical for achieving accurate and reproducible results. scioninstruments.comaptochem.comtexilajournal.com Deuterated compounds like this compound are ideal internal standards because they possess nearly identical chemical and physical properties to the analyte (e.g., similar ionization efficiency, chromatographic retention, and extraction recovery) but differ in their mass. scioninstruments.comaptochem.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By adding a known amount of this compound to a sample, researchers can compensate for variations that may occur during sample preparation, injection, ionization, and detection, thereby correcting for matrix effects and instrument drift. This significantly improves the accuracy and reliability of quantitative measurements. scioninstruments.comtexilajournal.comlcms.cz

Monitoring Isotopic Enrichment and Purity through Mass Spectral Data

Mass spectral data provides direct evidence of isotopic enrichment and purity. For this compound, the mass spectrum will show a molecular ion peak at an m/z value corresponding to its deuterated structure (approximately 177.020 Da), which is distinct from the molecular ion of non-deuterated 4-bromotoluene (approximately 170.975 Da). smolecule.comnih.govguidechem.com

Computational and Theoretical Investigations of 4 Bromotoluene D7 and Deuterated Aromatic Systems

Quantum Mechanical Approaches to Isotopic Effects

Isotopic substitution does not alter the electronic potential energy surface of a molecule, a cornerstone concept of the Born-Oppenheimer approximation. However, the difference in nuclear mass between protium (B1232500) (H) and deuterium (B1214612) (D) fundamentally changes the vibrational energy levels of the system. ias.ac.in Quantum mechanical models are essential for describing these changes and their consequences on molecular stability and reactivity.

The primary quantum mechanical distinction between a C-H and a C-D bond lies in their zero-point vibrational energy (ZPVE). Due to the greater mass of deuterium, the ZPVE of a C-D bond is lower than that of a C-H bond. stackexchange.comresearchgate.net This can be conceptualized by modeling the bond as a harmonic oscillator, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. ias.ac.in A lower vibrational frequency for the C-D bond results in a lower ZPVE.

Since bond dissociation energy is measured from the lowest vibrational energy level to the dissociation limit, a lower starting energy (ZPVE) means that more energy is required to break the bond. Consequently, the C-D bond is effectively stronger and more stable than the C-H bond. ias.ac.inwikipedia.org This fundamental difference is the origin of many isotopic effects.

Table 1: Comparison of Theoretical Properties of C-H vs. C-D Bonds This table presents illustrative data based on typical values found in computational chemistry to highlight the fundamental differences between C-H and C-D bonds.

| Property | C-H Bond | C-D Bond | Consequence of Deuteration |

| Reduced Mass (approx. amu) | ~0.923 | ~1.714 | Increased mass |

| Stretching Frequency (approx. cm⁻¹) | ~3000 | ~2200 | Lower vibrational frequency csbsju.edu |

| Zero-Point Energy (ZPE) | Higher | Lower | Lower ground state energy stackexchange.com |

| Bond Dissociation Energy (BDE) | Lower | Higher | Stronger, more stable bond wikipedia.org |

The difference in bond strength directly impacts the rates of chemical reactions where a C-H or C-D bond is cleaved in the rate-determining step. This phenomenon is known as the primary kinetic isotope effect (KIE). acs.org The KIE is defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).

KIE = kH / kD

Computationally, the KIE can be predicted by calculating the activation energies for the protiated and deuterated reactants. faccts.de The activation energy for breaking a C-D bond is higher than for a C-H bond primarily due to the difference in their respective ZPEs. A higher activation barrier leads to a slower reaction rate. For C-H bond cleavage at room temperature, the theoretical maximum for a primary KIE is approximately 7, though observed values are often lower. wikipedia.org The accurate prediction of KIE values using computational methods like density functional theory is a routine and powerful tool for elucidating reaction mechanisms. faccts.dewikipedia.org If a significant primary KIE is observed experimentally and predicted computationally, it provides strong evidence that the C-H/C-D bond is broken in the rate-limiting step of the reaction. researchgate.net

Density Functional Theory (DFT) Calculations for Deuterated Molecules

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like 4-Bromotoluene-d7. DFT methods are used to investigate a wide range of molecular properties, from structural conformations to complex reaction pathways. nih.govacs.org

For this compound, a key conformational question is the rotational barrier of the deuterated methyl (-CD3) group relative to the aromatic ring. DFT calculations can map the potential energy surface as a function of the dihedral angle of this rotation to identify the lowest energy (most stable) conformation and the energy barriers between conformations. acs.org This analysis provides insight into the molecule's flexibility and preferred spatial arrangement.

Isotopic substitution has a negligible effect on the time-averaged electronic structure of a molecule. Therefore, properties such as the molecular orbital energies, electron density distribution, and dipole moment of this compound are predicted to be nearly identical to its non-deuterated counterpart. DFT calculations can provide detailed information on these electronic properties, which are crucial for understanding the molecule's reactivity and intermolecular interactions. rsc.org

Table 2: Electronic Properties of Aromatic Systems Calculable by DFT This table lists key electronic properties that can be determined for a molecule like this compound using DFT methods.

| Property | Description | Relevance |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Determines molecular stability. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic excitability and sites for nucleophilic/electrophilic attack. |

| Electron Density | The spatial distribution of electrons in the molecule. | Reveals regions of high or low electron concentration. |

| Mulliken/NBO Charges | Calculated partial charges on each atom. | Helps predict electrostatic interactions and reactive sites. |

| Dipole Moment | The measure of net molecular polarity. | Influences solubility and intermolecular forces. |

| Electrostatic Potential (ESP) Map | A visual representation of the electrostatic potential on the electron density surface. | Identifies electron-rich (negative) and electron-poor (positive) regions. |

DFT calculations are instrumental in mapping the energetic landscape of a chemical reaction. nih.gov By calculating the energies of reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. rsc.org For a reaction involving this compound, such as the cleavage of a C-D bond in the methyl group or on the aromatic ring, the energy profile will be quantitatively different from that of 4-bromotoluene (B49008).

Specifically, the activation energy (the energy difference between the reactant and the transition state) for any step involving C-D bond cleavage will be higher than the corresponding C-H bond cleavage. nih.gov This is a direct consequence of the lower ZPE of the C-D bond. DFT calculations can precisely quantify this increase in the activation barrier, allowing for a theoretical prediction of the kinetic isotope effect. These profiles are crucial for understanding why deuterated compounds often react more slowly and can help in designing molecules with tailored metabolic stabilities. snnu.edu.cn

Non-covalent interactions, such as π-π stacking, C-H/D···π interactions, and halogen bonding, are critical in determining the supramolecular chemistry and bulk properties of aromatic compounds. nih.govresearchgate.net While the electronic nature of these interactions is largely unaffected by deuteration, the subtle changes in bond length and vibrational dynamics can have an impact. cchmc.org

Deuterium substitution leads to a slightly smaller average bond length for a C-D bond compared to a C-H bond. This can subtly alter the geometry of intermolecular contacts. Furthermore, the different vibrational frequencies of C-D bonds can affect the coupling of vibrational modes during intermolecular interactions. researchgate.net High-level DFT calculations, often including corrections for dispersion forces, can be used to model these weak interactions in dimers or larger clusters of this compound. nih.gov These studies can elucidate how deuteration might influence crystal packing or interactions with a biological receptor, even though such effects are generally considered to be minor. researchgate.net

Molecular Dynamics Simulations Employing Deuterated Analogues for Mechanistic Insight

Molecular dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. nih.gov By incorporating deuterated analogues like this compound into these simulations, researchers can gain deeper mechanistic insights into various chemical and biological processes. The increased mass of deuterium compared to protium (hydrogen) leads to a lower vibrational frequency of the C-D bond compared to the C-H bond. This difference, known as the kinetic isotope effect (KIE), can significantly influence reaction rates and molecular interactions. mdpi.comnih.gov

MD simulations can be employed to study the effect of deuteration on the noncovalent interactions of this compound with other molecules or within a larger molecular assembly. For instance, in a simulation of this compound within a lipid bilayer, a common model for cell membranes, the altered vibrational modes of the deuterated methyl group and aromatic ring could affect the compound's partitioning, orientation, and diffusion within the membrane. mdpi.com These simulations can provide atomic-level detail on how the subtle changes in van der Waals interactions and hydrogen bonding potential, due to deuteration, influence the molecule's behavior.

Furthermore, MD simulations are instrumental in understanding the dynamics of solvation. By simulating this compound in various solvents, it is possible to analyze the structure and dynamics of the solvent shells surrounding the molecule. The differences in the hydrogen-bonding network of the solvent with the deuterated versus the non-deuterated compound can be quantified, providing insights into solubility and transport properties.

A hypothetical study could involve the following parameters for an MD simulation of this compound in a solvated environment:

| Parameter | Value/Description |

|---|---|

| System | One molecule of this compound in a box of 3,000 water molecules |

| Force Field | CHARMM36 for the solute, TIP3P for water |

| Ensemble | NPT (isothermal-isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Analysis | Radial distribution functions, hydrogen bond analysis, diffusion coefficient |

Such simulations can provide a comparative analysis with the non-deuterated 4-Bromotoluene, offering a quantitative understanding of the isotopic effects on its physicochemical properties.

Computational Strategies for Predicting Regioselectivity in Deuteration Reactions

The synthesis of selectively deuterated compounds like this compound requires precise control over which hydrogen atoms are replaced. Computational chemistry offers powerful tools to predict the regioselectivity of deuteration reactions, particularly in electrophilic aromatic substitution.

One common approach involves the use of quantum mechanics, specifically density functional theory (DFT), to calculate the electronic properties of the substrate molecule. For an aromatic compound like toluene (B28343), the electron density is not uniform across the ring. The methyl group is an activating group, directing incoming electrophiles (such as a deuterium source in an acid-catalyzed exchange) to the ortho and para positions. Computational models can quantify this directing effect.

Methods for predicting regioselectivity include:

Analysis of Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is often associated with the nucleophilic character of a molecule. In an electrophilic aromatic substitution, the positions on the aromatic ring with the largest HOMO coefficients are generally the most reactive towards electrophiles. acs.orgku.dk For toluene, these positions are predicted to be C2, C4, and C6 (ortho and para).

Calculation of Atomic Charges: By calculating the partial charges on each atom, one can identify the most electron-rich (nucleophilic) sites. Various charge calculation schemes exist, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. The carbon atoms with the most negative charges are predicted to be the most susceptible to electrophilic attack.

Modeling Reaction Intermediates: A more rigorous approach is to calculate the relative energies of the possible reaction intermediates (arenium ions or Wheland intermediates). For the deuteration of toluene, this would involve modeling the intermediates formed by the addition of a deuteron (B1233211) to each unique carbon atom of the aromatic ring. The most stable intermediate corresponds to the major reaction pathway. nih.gov

A comparison of predicted regioselectivity for the electrophilic deuteration of toluene using different computational methods is presented below:

| Computational Method | Predicted Most Reactive Positions | Basis of Prediction |

|---|---|---|

| Frontier Molecular Orbital (HOMO) Analysis | ortho, para | Largest orbital coefficients |

| Calculated 13C NMR Shifts | ortho, para | Lowest chemical shift correlates with higher electron density acs.orgku.dk |

| Electrostatic Potential (ESP) Charges | ortho, para | Most negative charge on carbon atoms |

| Relative Stability of Arenium Ion Intermediates | para > ortho >> meta | Lowest calculated free energy of the intermediate |

These computational tools are invaluable for designing synthetic routes to specifically labeled compounds like this compound and for understanding the fundamental principles that govern chemical reactivity in aromatic systems. rsc.orgrsc.org

Broader Research Perspectives and Future Trajectories for 4 Bromotoluene D7 Research

Development of Novel Deuterium (B1214612) Labeling Technologies and Strategies

The synthesis of deuterated compounds is a cornerstone for their application in various scientific disciplines. Recent advancements focus on developing more efficient, selective, and cost-effective methods for deuterium incorporation. Traditional methods often involved multi-step syntheses from commercially available deuterated precursors or direct hydrogen isotope exchange (HIE) under acidic, basic, or metal-catalyzed conditions researchgate.netrsc.orgsnnu.edu.cnrsc.orgnih.govacs.orgresearchgate.net.

Emerging strategies include:

Photocatalytic Deuteration: Visible-light photocatalysis offers mild reaction conditions, good site selectivity, and utilizes readily available deuterium sources, presenting a promising platform for generating medicinally and synthetically valuable deuterated molecules rsc.org.

Catalytic Deuteration: The development of new catalytic systems, including those employing transition metals like iridium, palladium, ruthenium, and even earth-abundant metals, continues to expand the scope and efficiency of HIE reactions. These catalysts enable selective deuteration at specific positions, including C(sp²)–H and C(sp³)–H bonds, and are increasingly applied to complex molecules and pharmaceuticals researchgate.netsnnu.edu.cnresearchgate.netresearchgate.netgoogle.com.

Metal-Free Catalysis: The exploration of metal-free catalytic systems, such as those utilizing tris(pentafluorophenyl)borane, offers an alternative for regioselective deuterium incorporation into aromatic and heteroaromatic derivatives under mild conditions, avoiding heavy metal contamination tcichemicals.com.

Green Chemistry Approaches: The use of D₂O as a deuterium source, often in conjunction with environmentally benign solvents or solvent-free conditions, aligns with green chemistry principles. Aluminum-based metal alloys, for instance, can facilitate reactions in aqueous media, offering a sustainable route for deuteration eurekaselect.com.

Electrochemical Methods: Recent developments have seen the design of nanoelectrodes for selective dehalogenative and reductive deuterations, indicating the growing importance of electrochemical approaches in deuterium incorporation researchgate.net.

These advancements aim to make the synthesis of deuterated compounds like 4-Bromotoluene-d7 more accessible, scalable, and precise, reducing reliance on expensive or hazardous reagents.

Advancements in Site-Selective Deuteration for Complex Organic Molecules

Achieving site-specific deuterium labeling is crucial for accurately probing reaction mechanisms and understanding metabolic pathways. While this compound is relatively simple, the principles of site-selective deuteration are vital for more complex molecules, and research in this area directly informs the synthesis of such labeled compounds.

Key advancements include:

Directed C–H Activation: The use of directing groups, either pre-installed or transiently formed in situ, is a powerful strategy for achieving regioselective C–H deuteration. Ruthenium-catalyzed C–H activation methodologies, for example, have been developed to selectively label α-carbonyl and aromatic ortho-positions, with conditions tunable for exclusive labeling at specific sites nih.gov.

Base-Mediated Deuteration: Strong bases like KOtBu, in conjunction with deuterated solvents such as DMSO-d₆, can facilitate selective deuteration of various organic molecules, including heterocycles. Mechanistic studies often support anionic pathways, with selectivity influenced by substrate electronic properties and the stability of the formed anions nih.govd-nb.info.

Enzymatic Deuteration: Enzymes offer high specificity and operate under mild conditions, making them attractive for site-selective deuteration. While challenges remain in achieving broad substrate scope and precise site control, research into dual-protein catalysis and engineered enzymes is advancing the field, particularly for complex biomolecules like amino acids chemrxiv.orgnih.govacs.org.

Deutero-decarboxylation: Protocols involving the deutero-decarboxylation of carboxylic acids, often catalyzed by silver salts, provide a mild and highly selective method for monodeuteration of arenes and heteroarenes rsc.org.

These techniques are essential for creating isotopically pure compounds where the deuterium atom(s) are precisely located, which is critical for studies relying on kinetic isotope effects or for creating specific internal standards.

Emerging Analytical Methodologies for Characterizing Deuterated Compounds

Accurate characterization of deuterated compounds is paramount to confirm isotopic enrichment, site-specificity, and structural integrity. Analytical techniques are continuously being refined to meet these demands.

Key methodologies include:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS/MS), is indispensable for determining isotopic enrichment and confirming the mass shifts associated with deuterium incorporation nih.govresearchgate.netsymeres.comlcms.czepj-conferences.orgrsc.orgnih.gov. Advanced methods correct for measurement errors, such as contributions at M-1, and provide uncertainty values for determined enrichment nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Deuterium labeling can alter ¹H NMR spectra by changing chemical shifts and signal intensities, providing indirect evidence of deuterium incorporation studymind.co.uk.

²H NMR (Deuterium NMR): This technique is particularly useful for highly deuterated compounds, offering clean spectra with minimal interference from proton signals. It can directly observe deuterium at labile positions and provide quantitative data for deuterium atom percentage determination and even ¹³C enrichment in doubly labeled compounds studymind.co.uksigmaaldrich.com.

Relaxation Dispersion NMR: This advanced technique can characterize the dynamics of hydrogen-deuterium exchange chemistry at equilibrium, providing insights into reaction mechanisms and quantifying isotope effects acs.orgnih.gov.

Combined LC-ESI-HR-MS and NMR: A synergistic approach using both LC-ESI-HR-MS and NMR spectroscopy is proposed for a comprehensive evaluation of isotopic enrichment and structural integrity. MS quantifies enrichment, while NMR confirms structural integrity and the positions of labeled atoms rsc.org.

Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique offers high spectral resolution, allowing differentiation between isotopic species and precise measurement of deuterium incorporation, even in complex mixtures researchgate.netmarquette.edu.

These analytical tools are crucial for validating synthetic efforts and ensuring the quality of deuterated compounds used in research.

Interdisciplinary Research Integrating this compound as a Key Chemical Probe

Deuterated compounds, including this compound, serve as versatile chemical probes across numerous scientific disciplines, facilitating deeper understanding of complex processes.

Key applications and interdisciplinary integration include:

Reaction Mechanism Elucidation: Deuterium's mass difference allows for the study of kinetic isotope effects (KIEs), which are invaluable for understanding rate-determining steps and the involvement of specific C–H bond cleavages in organic reactions nih.govd-nb.infosymeres.comunam.mx. This compound can be used as a substrate to probe mechanisms involving brominated aromatics or toluenes.

Internal Standards in Quantitative Analysis: Deuterated analogs are widely used as internal standards in mass spectrometry (e.g., GC-MS, LC-MS/MS) for accurate quantification of analytes. They compensate for variations in sample preparation, ionization efficiency, and detector response, ensuring reliable measurements in fields like pharmacokinetics, environmental monitoring, and food safety lcms.czclearsynth.comwisdomlib.orgscioninstruments.commdpi.comsmolecule.com.

Drug Discovery and Development:

Metabolic Studies: Deuterium labeling can alter the pharmacokinetic properties of drugs, often by slowing metabolism through the primary kinetic isotope effect, leading to enhanced stability, reduced toxicity, and improved efficacy snnu.edu.cnrsc.orgnih.govacs.orgresearchgate.netnih.govsymeres.comresearchgate.net. This compound can serve as a model for understanding how deuterium substitution affects the metabolism of similar aromatic compounds.

Metabolic Pathway Tracing: Deuterated compounds can be used to trace metabolic pathways, identify drug targets, and understand drug disposition within biological systems nih.govsymeres.comclearsynth.comsmolecule.comresearchgate.net.

Materials Science: Deuterated compounds can be used as tracers or building blocks in the synthesis and characterization of new materials, influencing properties like neutron scattering characteristics or vibrational modes epj-conferences.orgresearchgate.net.

Environmental Science: Deuterated compounds can act as tracers for monitoring pollutants or studying environmental fate and persistence of chemicals symeres.com.

The ability to precisely incorporate deuterium into molecules like this compound makes them indispensable tools for advancing research across chemistry, biology, pharmacology, and environmental science.

Q & A

Q. How can researchers address reproducibility issues in studies using this compound as a tracer?

- Document:

- Exact deuteration levels (via MS/NMR).

- Storage conditions and duration.

- Solvent deuteration protocols.

- Share raw spectral data and reaction logs in supplementary materials to enable cross-validation .

Methodological Best Practices

- Data Reporting : Include isotopic purity, storage conditions, and analytical parameters (e.g., NMR pulse sequences, MS resolution) in all publications to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for handling halogenated deuterated compounds, including waste disposal protocols for brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.